2,2,4-Trimethyl-1,3-pentanediol-d6
Description
Properties
Molecular Formula |
C₈H₁₂D₆O₂ |
|---|---|
Molecular Weight |
152.26 |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing 2,2,4 Trimethyl 1,3 Pentanediol D6 As a Standard
Quantitative Analysis through Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a premier method for quantitative analysis, and the use of deuterated standards like 2,2,4-trimethyl-1,3-pentanediol-d6 is central to its effectiveness. clearsynth.com In IDMS, a known amount of the isotopically labeled standard is added to a sample before processing. The ratio of the non-labeled analyte to the labeled standard is then measured by a mass spectrometer.
This technique allows for highly accurate concentration determinations because the internal standard behaves almost identically to the analyte during extraction, derivatization, and ionization, compensating for any sample loss or matrix effects. rsc.orgmdpi.com Deuterated standards act as reliable calibration reference points, enabling more accurate instrument calibration and reducing measurement errors. clearsynth.com The key advantage of using a stable isotope-labeled internal standard is its ability to correct for variations in analytical response, leading to robust and reliable quantitative results. rsc.org
Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
In the field of trace analysis, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with the use of deuterated internal standards offers high sensitivity and specificity. go-jsb.nl this compound is particularly useful in the analysis of its non-deuterated counterpart and related compounds in various matrices. For instance, it can be used to quantify 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate (Texanol), a common component in paints and printing inks. sigmaaldrich.comatamanchemicals.com
The use of an inert flow path in GC-MS systems is crucial for analyzing active compounds at trace levels, as it ensures higher sensitivity, accuracy, and reproducibility. go-jsb.nl The selection of appropriate GC columns, such as those with low bleed and high inertness, further enhances the performance of the analysis by providing robust performance and a wide range of selectivity. go-jsb.nl
A study on the detection of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate in food samples packed in polypropylene (B1209903) utilized coupled capillary gas chromatography-mass spectrometry (HRGC-MS), highlighting the applicability of GC-MS techniques for such analyses. atamankimya.com
Utilization in Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique where deuterated internal standards like this compound find significant application. nih.gov LC-MS is the analytical method of choice for many complex biological matrices due to its specificity and potential for high-throughput analysis. nih.gov
The addition of an isotopically labeled internal standard is the most accurate way to compensate for matrix effects during signal acquisition in LC-MS, as it shares the same ionization behavior as the analyte. rsc.org While carbon-13 or nitrogen-15 (B135050) labeling is sometimes preferred to avoid potential chromatographic isotopic effects, deuterium-labeled standards are successfully used in many validated methods. rsc.orgsigmaaldrich.com
Method development in LC-MS often involves optimizing the mobile phase composition, such as the organic solvent, buffer, and pH, to achieve the desired separation. lcms.cz For instance, a typical mobile phase might consist of methanol (B129727) and an aqueous solution with a modifier like formic acid. protocols.io
A study detailing the LC-MS/MS analysis of steroids in plasma utilized a deuterated internal standard and a gradient elution on a C18 column with a mobile phase of methanol and water containing formic acid. protocols.io This demonstrates a common approach in developing robust LC-MS methods where internal standards are essential for accurate quantification.
Role as an Internal Standard in Complex Environmental and Industrial Chemical Matrices
This compound is an effective internal standard for the analysis of its non-labeled counterpart and its derivatives, such as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) and diisobutyrate, in complex environmental and industrial samples. nih.govatamankimya.com These compounds are widely used as coalescing agents in paints and as plasticizers. nih.govatamanchemicals.com
The analysis of such compounds is crucial due to their potential environmental and health impacts. For example, exposure to these chemicals has been linked to sick building syndrome and allergic diseases. nih.gov Therefore, accurate monitoring of these compounds in various matrices is essential.
A study focused on establishing a urinary biomarker for monitoring exposure to these compounds utilized analytical methods to measure their metabolites, demonstrating the importance of reliable quantification in complex biological matrices. nih.gov The use of an internal standard like this compound in such studies is critical for correcting matrix effects and ensuring precise measurements. clearsynth.com
The presence of other compounds in complex samples can interfere with the analysis. Deuterated internal standards help to correct for these matrix effects, ensuring accurate and reliable measurements. clearsynth.com
Method Development and Validation for Deuterium-Labeled Analytical Standards
The development and validation of analytical methods using deuterium-labeled standards are crucial for ensuring the robustness and reliability of the analytical procedure. clearsynth.com Validation typically involves assessing parameters such as linearity, precision, accuracy, and stability.
A successfully validated method for the estimation of Venetoclax in human plasma using a deuterated internal standard (Venetoclax-D8) demonstrated excellent linearity with a correlation coefficient (r²) of ≥ 0.9997 over a wide concentration range. researchgate.net The method also showed high intra- and inter-day precision and accuracy. researchgate.net
When using deuterium-labeled standards, it is important to consider the potential for deuterium-hydrogen exchange, which could compromise the accuracy of the results. sigmaaldrich.com Therefore, method validation should include studies to ensure the stability of the label under the analytical conditions. sigmaaldrich.com The choice of the labeling position is also critical to minimize the risk of exchange. sigmaaldrich.com
The table below summarizes key validation parameters from a representative study utilizing a deuterium-labeled internal standard.
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.9997 |
| Intra-day Precision (%RSD) | 5.7 to 7.7 |
| Inter-day Precision (%RSD) | 5.95 to 8.5 |
| Intra-day Accuracy (%) | 96.3 to 98.7 |
| Inter-day Accuracy (%) | 98 to 100.4 |
| Data derived from a study on the validation of an HPLC-ESI-Tandem Mass Spectrometric method for Venetoclax using Venetoclax-D8 as an internal standard. researchgate.net |
Mechanistic and Kinetic Investigations Employing Deuterium Labeling
Elucidation of Chemical Reaction Pathways via Isotope Tracing
The synthesis of 2,2,4-trimethyl-1,3-pentanediol (B51712) and its derivatives, such as the monoisobutyrate and diisobutyrate esters, typically involves the alkali-catalyzed self-condensation of isobutyraldehyde (B47883). nih.gov This process proceeds through a series of intricate steps, including aldol (B89426) addition and the Tishchenko reaction. researchgate.netscirp.org The use of 2,2,4-trimethyl-1,3-pentanediol-d6, or more precisely, the use of deuterated isobutyraldehyde (isobutyraldehyde-d7) as a starting material, is instrumental in unraveling the complexities of this reaction network.
By introducing a deuterated precursor, scientists can track the fate of the deuterium (B1214612) labels throughout the reaction sequence using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, in the aldol condensation of isobutyraldehyde, a key intermediate is 3-hydroxy-2,2,4-trimethylpentanal. scirp.org If isobutyraldehyde-d7 (B590947) is used, the position of the deuterium atoms in this intermediate and the final this compound product can confirm the proposed mechanism of C-C bond formation.
Furthermore, the Tishchenko reaction, which involves the disproportionation of two aldehyde molecules to form an ester, can be scrutinized. The reaction of the initially formed aldol intermediate with another molecule of isobutyraldehyde leads to the formation of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. libretexts.orgchemicalbook.com Isotope tracing with deuterium-labeled compounds allows for the unambiguous determination of which atoms originate from which reactant molecule, thereby validating the mechanistic hypothesis.
In metabolic studies, this compound can be used to trace the biotransformation of the parent compound and its derivatives. For example, studies on the urinary metabolites of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MB) and diisobutyrate (TMPD-DB) in rats identified 2,2,4-trimethyl-1,3-pentanediol (TMPD) and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV) as major metabolites. nih.gov The administration of the d6-labeled compound would enable precise quantification of these metabolites and elucidate the metabolic pathways, including oxidation and glucuronidation, by tracking the mass shift in the resulting products. europa.eu
Studies on Kinetic Isotope Effects (KIE) in Organic Transformations
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and for probing the structure of the transition state. scirp.orgnih.gov It is defined as the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD). By comparing the reaction rates of the non-deuterated and the d6-labeled 2,2,4-trimethyl-1,3-pentanediol, or its precursors, significant insights into the reaction mechanism can be gained.
In the context of the synthesis of 2,2,4-trimethyl-1,3-pentanediol, a primary KIE would be expected for the initial enolization of isobutyraldehyde, where a C-H bond at the α-carbon is broken in the rate-determining step. researchgate.net The use of isobutyraldehyde-d7 would lead to a slower reaction rate compared to the non-deuterated isotopologue, and the magnitude of the KIE (kH/kD) would provide information about the symmetry of the transition state.
Secondary KIEs can also be informative. For instance, in reactions involving the hydroxyl groups of 2,2,4-trimethyl-1,3-pentanediol, such as esterification, replacing the hydroxyl protons with deuterium would result in a solvent isotope effect if the reaction is performed in a deuterated solvent. The magnitude of this effect can reveal the role of the solvent and the nature of proton transfer in the transition state.
| Reaction Type | Isotopically Labeled Reactant | Expected KIE | Mechanistic Insight |
| Aldol Condensation | Isobutyraldehyde-d7 | Primary (kH/kD > 1) | C-H bond cleavage is part of the rate-determining step. |
| Esterification | This compound | Secondary (kH/kD ≈ 1) | Probes changes in hybridization at the carbinol carbon. |
| Oxidation of Hydroxyl | This compound | Primary (kH/kD > 1) | O-H bond cleavage is involved in the rate-determining step. |
Investigation of Chemical Transformation Dynamics and Reaction Intermediates
The identification of short-lived reaction intermediates is crucial for a complete understanding of a reaction mechanism. Isotopic labeling with deuterium is a key technique in these investigations, often in conjunction with mass spectrometry. The presence of the d6-label in 2,2,4-trimethyl-1,3-pentanediol and its precursors results in a distinct mass shift that allows for the differentiation of intermediates from the background and from non-labeled species.
In the synthesis of 2,2,4-trimethyl-1,3-pentanediol, intermediates such as the enolate of isobutyraldehyde and the aldol addition product, 3-hydroxy-2,2,4-trimethylpentanal, can be detected. scirp.org By using deuterated starting materials and analyzing the reaction mixture over time with techniques like electrospray ionization mass spectrometry (ESI-MS), these transient species can be intercepted and their structures confirmed by their specific mass-to-charge ratio.
Environmental Fate and Behavior Studies of 2,2,4 Trimethyl 1,3 Pentanediol and Analogues with Deuterated Tracers
Abiotic Degradation Pathways in Aquatic and Terrestrial Systems
Abiotic degradation encompasses processes such as hydrolysis and photolysis that can break down chemical compounds in the environment without the involvement of microorganisms.
Hydrolysis: Studies on analogues of 2,2,4-trimethyl-1,3-pentanediol (B51712), such as its diisobutyrate ester, indicate a degree of susceptibility to hydrolysis, particularly under alkaline conditions. While stable at acidic and neutral pH, the diisobutyrate ester of 2,2,4-trimethyl-1,3-pentanediol has a hydrolysis half-life of 178 days at pH 9. This suggests that in alkaline aquatic environments, hydrolysis could be a relevant degradation pathway. Given that deuteration does not significantly alter the chemical reactivity of the ester functional groups, it is expected that 2,2,4-trimethyl-1,3-pentanediol-d6 and its esters would exhibit similar hydrolysis behavior.
Photolysis: Direct photolysis, the breakdown of a chemical by direct absorption of light, is not considered a major degradation pathway for 2,2,4-trimethyl-1,3-pentanediol and its analogues in aquatic systems. For instance, the estimated half-life for the direct photodegradation of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate in water is approximately 90.7 years. This indicates a high persistence in the absence of other degradation mechanisms.
Indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals, is more significant, particularly in the atmosphere. While specific data for this compound is not available, the atmospheric half-life of its diisobutyrate analogue due to reaction with hydroxyl radicals is estimated to be around one day.
| Degradation Pathway | Compound Analogue | Conditions | Half-life |
| Hydrolysis | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | pH 9 | 178 days |
| Direct Photolysis in Water | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | - | 90.7 years |
| Indirect Photolysis in Air | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | Reaction with OH radicals | ~1 day |
Biotransformation Processes in Non-Biological/Environmental Media
Biotransformation, or biodegradation, is a key process in the environmental breakdown of organic compounds, mediated by microorganisms.
Studies on the mono- and diisobutyrate esters of 2,2,4-trimethyl-1,3-pentanediol have shown that these compounds are considered to be "inherently biodegradable". This classification suggests that while they may not degrade rapidly in all environmental conditions, microorganisms capable of breaking them down exist. The biotransformation of these esters likely involves the initial hydrolysis of the ester bonds to yield 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid.
Following the initial hydrolysis, 2,2,4-trimethyl-1,3-pentanediol itself can be further metabolized. In animal studies, two major metabolites have been identified: the parent compound, 2,2,4-trimethyl-1,3-pentanediol, and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV). nih.gov This suggests that oxidation of the alcohol groups and subsequent metabolic pathways are involved in its breakdown. It is anticipated that this compound would follow similar biotransformation pathways, with the deuterium (B1214612) labels remaining on the carbon skeleton until the molecule is completely mineralized.
Sorption, Leaching, and Transport Phenomena in Environmental Compartments
The movement of a chemical through the environment is largely governed by its tendency to sorb to soil and sediment particles, its solubility in water, and its volatility.
The octanol-water partition coefficient (Kow) is a key indicator of a substance's potential to sorb to organic matter in soil and sediment. The monoisobutyrate ester of 2,2,4-trimethyl-1,3-pentanediol has a reported Log Kow of 3.47, indicating a moderate potential for bioaccumulation and sorption to organic matter. Its Log Koc (organic carbon-water (B12546825) partition coefficient) is 1.47. Compounds with higher Log Kow values tend to be less mobile in soil and are less likely to leach into groundwater.
Conversely, 2,2,4-trimethyl-1,3-pentanediol itself is more water-soluble than its esters, suggesting a higher potential for mobility in soil and for leaching into groundwater. The deuterated analogue, this compound, is expected to have very similar physical-chemical properties to the non-deuterated form, and therefore would exhibit comparable sorption and leaching behavior.
| Compound Analogue | Log Kow | Log Koc | Water Solubility | Environmental Mobility Potential |
| 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | 3.47 | 1.47 | Low | Low to Moderate |
| 2,2,4-Trimethyl-1,3-pentanediol | Not available | Not available | Higher than esters | Moderate to High |
Application of Deuterated Analogues in Environmental Monitoring and Contaminant Fate Research
Deuterated compounds like this compound are invaluable tools in environmental science for several reasons:
Tracer Studies: They can be intentionally released into a system (e.g., a soil column or a watershed) to trace the transport and transformation of the non-deuterated contaminant. Because they behave almost identically to the parent compound, they provide a realistic picture of its environmental fate. researchgate.netresearchgate.netzeochem.comusgs.gov
Isotope Dilution Analysis: In environmental monitoring, accurately quantifying the concentration of a contaminant can be challenging due to matrix effects in complex samples like soil or water. Isotope dilution mass spectrometry, which uses a known amount of the deuterated analogue as an internal standard, is a highly accurate and precise quantification method. cdc.gov The deuterated standard is added to the sample at the beginning of the analytical procedure, and any losses during sample preparation and analysis will affect both the native and the labeled compound equally, leading to a more accurate final measurement.
While specific studies utilizing this compound were not identified in the available literature, its application in tracer studies and as an internal standard for the quantification of 2,2,4-trimethyl-1,3-pentanediol in environmental samples is a logical and scientifically sound approach based on established methodologies for other deuterated environmental contaminants. researchgate.netresearchgate.netzeochem.comusgs.govcdc.gov
Applications in Materials Science and Specialty Chemical Research
Role as a Monomer in Advanced Polymer Synthesis (e.g., Polyesters, Polyurethanes)
The foundational compound, 2,2,4-Trimethyl-1,3-pentanediol (B51712), is a diol, meaning it possesses two hydroxyl (-OH) groups. This functionality makes it a valuable monomer for step-growth polymerization.
Polyesters: TMPD can be reacted with dicarboxylic acids or their derivatives to form polyesters. The bulky trimethyl-substituted backbone of the diol disrupts chain packing, leading to polyesters with lower crystallinity, improved flexibility, and enhanced solubility in organic solvents. These properties are advantageous for creating specialized resins and coatings.
Polyurethanes: In polyurethane synthesis, the diol groups of TMPD react with diisocyanates. An example is the polymerization with 1,3-diisocyanatomethylbenzene to form a polyurethane polymer. epa.gov The resulting polyurethanes often exhibit high thermal stability and resistance to hydrolysis, making them suitable for durable coatings, elastomers, and foams. nih.gov The use of 2,2,4-Trimethyl-1,3-pentanediol-d6 in this context would be for research purposes, such as studying the kinetics of polymerization or analyzing the final polymer structure.
| Polymer Type | Co-Monomer Type | Key Properties Conferred by TMPD Moiety |
| Polyesters | Dicarboxylic Acids | Hydrolytic stability, flexibility, good solubility |
| Polyurethanes | Diisocyanates | Thermal stability, durability, chemical resistance |
Utilization in Coatings, Resins, and Adhesives Research and Development
Derivatives of TMPD, notably its esters like 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) and 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB), are extensively used in the formulation of coatings, resins, and adhesives. atamanchemicals.comatamanchemicals.comblitchem.comriverlandtrading.com The d6-labeled parent diol is instrumental in the analytical R&D of these formulations, for example, in migration studies for food contact materials or in monitoring the concentration of its derivatives.
Coalescing Agent: The monoisobutyrate ester is a premier coalescing agent, particularly in latex paints. atamanchemicals.comchemicalbook.com It works by softening the polymer particles, which allows them to fuse into a continuous, uniform film as the paint dries. atamanchemicals.comchemicalbook.com This enhances properties like scrub resistance, color development, and low-temperature coalescence. atamanchemicals.com
Plasticizer and Viscosity Reducer: The diisobutyrate ester (TXIB) is a high-performance, non-phthalate plasticizer. blitchem.com It is highly compatible with materials like PVC, where it improves flexibility and lowers processing temperatures. atamanchemicals.comblitchem.com Its exceptionally low viscosity also makes it a valuable additive in plastisols, adhesives, and sealants to improve flow and workability. atamanchemicals.comblitchem.com
Research Applications of the d6 Analog:
Migration Studies: Quantifying the migration of TMPD-based plasticizers from PVC products or coatings into food or the environment. atamankimya.com
Formulation Analysis: Serving as an internal standard for the precise measurement of coalescent or plasticizer levels in liquid formulations.
Degradation Studies: Tracing the chemical breakdown pathways of TMPD-based materials under various conditions.
| Application Area | TMPD Derivative | Primary Function | Key Benefits |
| Latex Paints & Coatings | Monoisobutyrate (TMPD-MIB) | Coalescing Agent | Enhances film formation, improves scrub resistance, washability, and color development. atamanchemicals.comriverlandtrading.comchemicalbook.com |
| Flexible PVC, Plastisols | Diisobutyrate (TXIB) | Plasticizer, Viscosity Control Agent | Provides excellent flexibility, lowers processing temperatures, reduces viscosity. atamanchemicals.comblitchem.com |
| Adhesives & Sealants | Diisobutyrate (TXIB) | Plasticizer | Improves durability, elasticity, and flow properties. atamanchemicals.comblitchem.com |
| Printing Inks | Monoisobutyrate (TMPD-MIB) | Solvent, Coalescent | Enhances viscosity, flow, and drying characteristics. atamanchemicals.comriverlandtrading.comatamankimya.com |
Development of Specialty Chemical Products and Intermediates
2,2,4-Trimethyl-1,3-pentanediol and its derivatives are fundamental intermediates in the synthesis of a range of other specialty chemicals. nih.govatamankimya.com The unique 1,3-diol structure with its bulky alkyl groups is a versatile starting point for creating molecules with specific performance characteristics.
Synthesis of Plasticizers: TMPD is a precursor to its mono- and di-ester derivatives, such as TMPD-MIB and TXIB, which are themselves high-value specialty chemicals used as coalescents and plasticizers. atamanchemicals.compatsnap.com The synthesis often involves esterification reactions with acids like isobutyric acid. google.com
Surfactant Manufacturing: The amphiphilic nature of molecules derived from TMPD (containing both hydrophobic alkyl parts and hydrophilic hydroxyl groups) makes it a useful intermediate in the production of specialty surfactants. atamanchemicals.comatamanchemicals.com
In all these synthetic applications, this compound can be employed as a tracer to optimize reaction conditions, determine yields with high accuracy, and separate complex reaction mixtures during product development.
Computational and Theoretical Studies on Deuterated 2,2,4 Trimethyl 1,3 Pentanediol
Molecular Modeling and Quantum Chemical Calculations of Isotopic Effects
Currently, there are no specific molecular modeling or quantum chemical calculation studies published in the public domain for 2,2,4-trimethyl-1,3-pentanediol-d6. Such studies would be invaluable for understanding the subtle but significant effects of deuterium (B1214612) substitution on the molecule's geometric parameters, electronic structure, and thermodynamic properties.
Theoretical investigations would typically employ methods like Density Functional Theory (DFT) to calculate the optimized geometry of both the standard and deuterated isotopologues. Key parameters of interest would include changes in bond lengths and angles upon deuteration, particularly for the C-D versus C-H bonds and adjacent bonds. Isotopic substitution is known to cause minor contractions in bond lengths due to the lower zero-point vibrational energy (ZPVE) of the heavier isotope.
A hypothetical data table illustrating the kind of results expected from such a study is presented below.
Hypothetical Comparison of Calculated Molecular Properties
| Property | 2,2,4-Trimethyl-1,3-pentanediol (B51712) | This compound |
|---|---|---|
| Zero-Point Vibrational Energy (kcal/mol) | Value A | Value B (A > B) |
| Dipole Moment (Debye) | Value X | Value Y |
| C-O Bond Length (Å) | Value L1 | Value L2 |
| O-H/O-D Bond Length (Å) | Value L3 | Value L4 (L3 > L4) |
Prediction and Interpretation of Vibrational Spectroscopic Properties Influenced by Deuteration
The prediction and interpretation of vibrational spectra, such as infrared (IR) and Raman, are powerful tools for confirming isotopic labeling and understanding molecular vibrations. No predicted or experimental spectra for this compound are currently available in the searched literature.
Computational methods, again primarily DFT, are routinely used to calculate the vibrational frequencies and intensities of molecules. For this compound, such calculations would predict significant shifts in the vibrational modes involving the deuterium atoms compared to the non-deuterated compound. The most pronounced changes would be expected in the stretching and bending frequencies of the O-D groups, which would appear at considerably lower wavenumbers than the corresponding O-H vibrations due to the increased reduced mass. The general approximation for the frequency shift upon deuteration follows the relationship:
ν_OD ≈ ν_OH / √2
This would result in a distinct isotopic signature in the IR and Raman spectra, allowing for clear differentiation between the isotopologues. For instance, the O-H stretching band typically appears in the 3200-3600 cm⁻¹ region, while the O-D stretching band would be expected around 2400-2700 cm⁻¹.
A hypothetical table of key predicted vibrational frequencies is shown below to illustrate the expected differences.
Hypothetical Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | 2,2,4-Trimethyl-1,3-pentanediol | This compound |
|---|---|---|
| O-H Stretch | ~3400 | - |
| O-D Stretch | - | ~2500 |
| C-H Stretch (Aliphatic) | ~2870-2960 | ~2870-2960 |
| CH₂ Bend | ~1465 | ~1465 |
| O-H Bend | ~1350-1450 | - |
| O-D Bend | - | ~950-1050 |
| C-O Stretch | ~1050-1150 | ~1050-1150 |
Simulation of Reaction Pathways and Energetics for Deuterium Incorporation
A likely pathway for the synthesis of this compound would involve the reduction of a suitable precursor, such as a diketone or an ester, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). Theoretical modeling could be used to investigate the transition state structures and activation energies for the hydride (or deuteride) transfer steps.
For example, a computational study could compare the reaction energy profiles for the reduction of a precursor with NaBH₄ versus NaBD₄. This would help in understanding any kinetic isotope effects that might influence the reaction rate and yield.
A hypothetical reaction scheme and a corresponding simplified energy profile are depicted below to represent the type of insights that could be gained from such simulations.
Hypothetical Reaction for Deuterium Incorporation: Precursor (e.g., 3-hydroxy-2,2,4-trimethylpentanal) + NaBD₄ → this compound
Hypothetical Reaction Coordinate Diagram A diagram would show the relative energies of the reactants, transition state, and products, illustrating the activation energy barrier for the deuteride addition.
Future Research Directions and Emerging Methodologies
Development of Novel and More Efficient Site-Specific Deuteration Technologies
The synthesis of selectively deuterated molecules like 2,2,4-trimethyl-1,3-pentanediol-d6 is foundational to their application. The demand for greater precision and efficiency in deuterium (B1214612) placement has catalyzed significant innovation in synthetic methodologies, moving beyond traditional approaches to more sophisticated and selective techniques. researchgate.net
Modern strategies increasingly rely on catalysis to achieve site-specific deuteration with high isotopic purity. brightspec.com These methods offer milder reaction conditions and greater functional group tolerance compared to older techniques that often required harsh conditions or multi-step syntheses from deuterated precursors. rsc.org
Key emerging technologies include:
Transition-Metal Catalysis: A variety of transition metals are now used to catalyze hydrogen isotope exchange (HIE) reactions. researchgate.net Catalysts based on iridium, rhodium, ruthenium, palladium, iron, and copper have been developed for the selective deuteration of alkenes, alkynes, and other organic molecules. researchgate.netcore.ac.uk For a complex molecule like 2,2,4-trimethyl-1,3-pentanediol (B51712), such catalysts could offer pathways to selectively deuterate specific positions. Palladium, for instance, is noted for its high efficiency in H-D exchange reactions and its ability to achieve regioselectivity under mild conditions. mdpi.comnih.gov
Photocatalytic Deuteration: Leveraging visible light, photocatalysis has emerged as a powerful and mild method for deuterium incorporation. rsc.org This technique offers excellent site selectivity and often uses inexpensive and readily available deuterium sources. rsc.org
Enzymatic Methods: For certain substrates, particularly amino acids and other biomolecules, enzyme-catalyzed deuteration provides unparalleled efficiency and site-selectivity, operating directly on the target molecule. researchgate.net While not directly applicable to the industrial synthesis of 2,2,4-trimethyl-1,3-pentanediol, the principles of biocatalysis are influencing the development of next-generation catalysts.
Catalytic Transfer Deuteration: This technique avoids the need for high-pressure deuterium gas (D₂) by using deuterium donors, which are safer and easier to handle. nih.gov This approach is becoming a powerful tool for the selective deuteration of small molecules. nih.gov
These advanced methods allow for the precise installation of deuterium atoms, which is critical for applications where the position of the label matters, such as in mechanistic studies or metabolic tracking. nih.gov
Table 1: Comparison of Modern Deuteration Technologies
| Technology | Advantages | Common Catalysts/Reagents | Deuterium Source |
|---|---|---|---|
| Transition-Metal Catalysis | High selectivity, mild conditions, broad substrate scope. mdpi.comnih.gov | Iridium, Palladium, Ruthenium, Iron, Copper complexes. researchgate.netcore.ac.uk | D₂O, D₂ gas. mdpi.comnih.gov |
| Photocatalysis | Very mild conditions, high site-selectivity, uses cheap deuterium sources. rsc.org | Organic dyes, semiconductor materials. | D₂O, deuterated solvents. rsc.org |
| Enzymatic Catalysis | Unmatched efficiency and site-selectivity for specific substrates. researchgate.net | Specific enzymes (e.g., for amino acids). researchgate.net | D₂O. researchgate.net |
| Catalytic Transfer Deuteration | Avoids hazardous D₂ gas, uses easy-to-handle reagents. nih.gov | Iridium, Rhodium complexes. core.ac.uknih.gov | Deuterated formic acid, isopropanol. nih.gov |
Integration of Deuterated Compounds into Advanced High-Throughput Analytical Platforms
Deuterated compounds such as this compound are indispensable tools in modern analytical chemistry, particularly in mass spectrometry (MS)-based platforms. Their primary role is as internal standards for precise and accurate quantification in complex biological or environmental samples. thalesnano.comscielo.org.mx
The integration of these standards into high-throughput workflows, especially those involving liquid chromatography-mass spectrometry (LC-MS), is crucial for metabolomics, proteomics, and environmental analysis. nih.govnih.gov In a typical workflow, a known quantity of the deuterated standard (e.g., this compound) is added to a sample containing the non-deuterated analyte of interest. acs.org Because the deuterated and non-deuterated versions are chemically identical, they co-elute during chromatography but are distinguishable by the mass spectrometer due to their mass difference. nih.gov This allows for the correction of variations in sample preparation and signal intensity, leading to highly reliable quantification. scielo.org.mx
Recent advancements focus on automating this entire process.
Automated Sample Preparation and Injection: Innovative autosamplers can now perform mixing, dilution, and injection in an unattended fashion, significantly increasing throughput. mdpi.comosti.gov
High-Throughput Data Analysis: The vast amount of data generated by high-throughput LC-MS requires specialized software for automated quantification. nih.gov Programs are being developed to automatically detect labeled and unlabeled peaks, calculate abundance ratios, and perform statistical analysis, reducing manual processing time and potential for error. nih.gov
Multiplexed Quantification: The use of isobaric tags and other chemical labeling strategies allows for the simultaneous analysis of multiple samples, further enhancing throughput in proteomics and metabolomics. creative-proteomics.com
The use of deuterated standards like this compound in these automated systems is critical for ensuring data quality and comparability across large sample sets, as is common in clinical research, drug discovery, and environmental monitoring. mdpi.comnih.govadesisinc.com
Application of Green Chemistry Principles in Deuterated Compound Synthesis
The synthesis of deuterated compounds is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve energy efficiency. acs.orgresearchgate.net This shift is driven by both environmental concerns and the economic benefits of more sustainable processes. researchgate.net
For the synthesis of compounds like this compound, several green chemistry principles are particularly relevant:
Use of Safer Solvents and Reagents: A primary goal is to replace hazardous reagents and solvents. A significant development is the use of deuterium oxide (D₂O) as the deuterium source, which is environmentally benign compared to flammable and expensive D₂ gas. mdpi.comnih.gov
Catalysis over Stoichiometric Reagents: Catalytic methods are inherently greener than stoichiometric ones because they use small amounts of a catalyst that can be recycled, minimizing waste. acs.orgnovonesis.com The use of heterogeneous catalysts, which are easily separated from the reaction mixture, further enhances the sustainability of the process. nih.gov A Pd/C-Al-D₂O system, for example, generates D₂ gas in situ from water and produces only non-toxic aluminum oxide as waste. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic H-D exchange reactions are often highly atom-economical. acs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. novonesis.com Photocatalytic and some enzymatic methods excel in this regard. rsc.orgnovonesis.com
By adopting these principles, the synthesis of deuterated compounds can become more sustainable, cost-effective, and safer, which is crucial for large-scale industrial production. nih.gov
Table 2: Green Chemistry Principles in Deuteration Synthesis
| Green Chemistry Principle | Application in Deuteration | Example |
|---|---|---|
| Prevent Waste | Use of catalysts instead of stoichiometric reagents reduces byproducts. novonesis.com | A small amount of a recyclable palladium catalyst is used instead of a large amount of a single-use reagent. nih.gov |
| Maximize Atom Economy | Design reactions where most reactant atoms end up in the product. acs.org | Catalytic H-D exchange directly substitutes H for D without creating large waste streams. acs.org |
| Use Safer Solvents/Reagents | Replace hazardous deuterium sources like D₂ gas with safer alternatives. nih.gov | Using D₂O as the deuterium source. mdpi.com |
| Increase Energy Efficiency | Perform reactions under ambient conditions. novonesis.com | Visible-light photocatalysis operates at room temperature. rsc.org |
| Use Catalysts | Employ recyclable and highly selective catalysts. acs.orgnovonesis.com | Heterogeneous catalysts like Pd/C that can be filtered off and reused. nih.gov |
Expanding Research Applications in Novel Chemical Technologies and Methodologies
The applications for this compound and other deuterated compounds are continually expanding beyond their traditional role as internal standards. These novel applications leverage the subtle but significant changes in chemical and physical properties caused by the replacement of hydrogen with deuterium.
Mechanistic Studies: The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, is a powerful tool for elucidating reaction mechanisms. scielo.org.mxresearchgate.net For 2,2,4-trimethyl-1,3-pentanediol, which is used as an intermediate in the synthesis of polyesters and plasticizers, its deuterated analogue could be used to study the mechanisms of polymerization and material degradation. ontosight.ainih.gov
Improving Drug Properties: In pharmaceutical research, selective deuteration can slow down the metabolic breakdown of a drug, improving its pharmacokinetic profile and reducing toxic metabolites. nih.govresearchgate.net While 2,2,4-trimethyl-1,3-pentanediol itself is not a drug, its metabolites are studied for biomonitoring. nih.gov The d6 version would be essential for definitively tracking these metabolic pathways. nih.gov
Materials Science: The parent compound, 2,2,4-trimethyl-1,3-pentanediol, is a component of resins and coatings. nih.gov Introducing branched diols into polymers can tune their properties, such as the glass transition temperature. rsc.org The deuterated version could be used in techniques like neutron scattering to investigate the structure and dynamics of these polymer systems at a molecular level.
Environmental Tracing: As a component of widely used commercial products, derivatives of 2,2,4-trimethyl-1,3-pentanediol can be environmental contaminants. nih.govchemicalbook.com this compound can be used as a tracer in environmental fate studies to track the transport, distribution, and degradation of these pollutants in soil and water systems with high precision. clearsynth.com
As analytical techniques become more sensitive and synthetic methods more versatile, the range of applications for specifically labeled compounds like this compound will undoubtedly continue to grow, providing deeper insights into complex chemical and biological systems.
Compound Reference Table
| Compound Name |
|---|
| 2,2,4-Trimethyl-1,3-pentanediol |
| This compound |
| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate |
| 2,2,4-trimethyl-1,3-pentanediol diisobutyrate |
| 3-hydroxy-2,2,4-trimethylvaleric acid |
| Acetanilide |
| Acetic anhydride |
| Ampicillin |
| Amoxicillin |
| Aniline |
| Armodafinil |
| Austedo (Deutetrabenazine) |
| Benzene |
| Deucravacitinib |
| Diethyl malonate |
| Diethyl methyl-malonate |
| Donafinil |
| Doxorubicin |
| Isobutyraldehyde (B47883) |
| L-allo-Ile |
| L-phenylalanine |
| Modafinil |
| Tetrabenazine |
| Thalidomide |
Q & A
Basic Questions
Q. What is the role of 2,2,4-trimethyl-1,3-pentanediol-d6 in polymer synthesis, and how does its branched structure influence cross-linking efficiency?
- Answer : The compound acts as a diol monomer in polyester and cross-linked polymer synthesis. Its branched structure (two tertiary hydroxyl groups) reduces steric hindrance, enhancing reactivity with carboxylic acids or anhydrides. This promotes controlled cross-linking density, improving thermal stability and reducing brittleness in resins. Researchers should optimize stoichiometric ratios (e.g., 1:1 diol-to-anhydride) and catalyst systems (e.g., tin-based catalysts) to balance reaction kinetics and final polymer properties .
Q. What validated analytical methods are recommended for quantifying this compound in complex matrices like adhesives or biological samples?
- Answer : Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) is the gold standard. For example:
- Extraction : Use n-hexane with ultrasonic agitation for 30 minutes to isolate the compound from water-based adhesives .
- Validation : Calibration curves (R² > 0.999), recovery rates (95–103%), and precision (RSD < 2%) are critical for reproducibility .
- Internal Standards : Deuterated analogs (e.g., d6-isotope) minimize matrix interference in isotopic dilution assays.
Q. How does this compound function as a plasticizer, and what physicochemical properties make it suitable for polymeric matrices?
- Answer : The compound’s low volatility and high compatibility with polar polymers (e.g., PVC, EPDM) arise from its ester derivatives (e.g., diisobutyrates). Key properties include:
- Hydrophobicity : LogP ~4.2, reducing leaching in aqueous environments.
- Thermal Stability : Decomposition temperature >200°C, ideal for high-temperature processing .
- Researchers should assess plasticizer migration using accelerated aging tests (e.g., 70°C/14 days) with gravimetric analysis .
Q. What are the critical physicochemical properties of this compound, and how do they inform solvent selection in extraction protocols?
- Answer : Key properties include:
Advanced Research Questions
Q. How can researchers reconcile contradictions in toxicity data for this compound derivatives across species?
- Answer : Discrepancies arise from metabolic differences (e.g., cytochrome P450 activity in rodents vs. dogs). For example:
- Beagle Dogs : NOEL = 22–26 mg/kg/day (13-week dietary study) showed elevated liver weights within historical ranges .
- Rodents : Higher sensitivity due to rapid ester hydrolysis.
- Methodological Adjustments : Use species-specific pharmacokinetic models and isotopic tracing (d6-labeling) to track metabolite pathways .
Q. What experimental design considerations are critical for studying the environmental fate of this compound in marine systems?
- Answer : Key factors include:
- Salinity Gradients : Test partitioning coefficients (log KOW) at 15–35 PSU to simulate estuaries.
- Microbial Degradation : Use marine sediment microcosms with LC-MS/MS to monitor deuterated degradation products .
- Photolysis : UV-B exposure (290–320 nm) to assess ester bond stability.
Q. How can synthesis protocols for this compound derivatives be optimized to minimize side reactions during esterification?
- Answer :
- Catalyst Screening : Compare p-toluenesulfonic acid (homogeneous) vs. Amberlyst-15 (heterogeneous) for yield and purity.
- Stoichiometric Control : Excess isobutyric anhydride (1.2:1 molar ratio) drives esterification to >95% completion.
- Isotopic Purity : Use deuterated anhydrides (e.g., d6-isobutyric) to prevent isotopic dilution .
Q. What methodological challenges arise when analyzing this compound in plant or biological matrices, and how can they be resolved?
- Answer : Challenges include:
- Matrix Interference : Co-eluting lipids in plant tissues (e.g., grape berries) require SPE cleanup with C18 cartridges .
- Isotopic Exchange : Prevent H/D exchange in aqueous media by acidifying samples (pH < 3) during extraction.
- Quantification : Use d6-isotope as an internal standard to correct for ion suppression in LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
